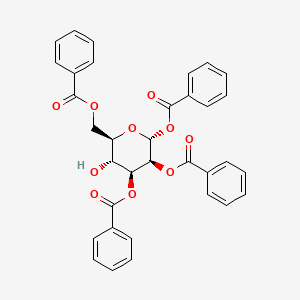

1,2,3,6-Tetra-O-benzoyl-a-D-mannopyranose

Description

Significance of Protected Monosaccharides as Glycosyl Donor Scaffolds

The synthesis of oligosaccharides is a formidable challenge due to the multiple hydroxyl groups present on each monosaccharide unit, which are often of similar reactivity. researchgate.net To achieve regioselective and stereoselective formation of glycosidic bonds, a sophisticated use of protecting groups is required. researchgate.netnih.gov These protecting groups temporarily mask specific hydroxyl groups, preventing them from reacting while allowing a desired hydroxyl group to participate in a glycosylation reaction. nih.gov

A protected monosaccharide can function as either a glycosyl donor or a glycosyl acceptor. A glycosyl donor has an activated anomeric carbon (C-1) that will form the new glycosidic linkage, while a glycosyl acceptor possesses a free hydroxyl group that acts as the nucleophile. diva-portal.org The choice and arrangement of protecting groups are not merely for masking functionalities; they profoundly influence the reactivity of the donor or acceptor and can control the stereochemical outcome of the glycosylation. scispace.com For instance, an acyl protecting group, such as a benzoyl group, at the C-2 position can participate in the reaction to favor the formation of a 1,2-trans-glycosidic linkage. scispace.com

Overview of D-Mannose Derivatives in Complex Carbohydrate Synthesis

D-Mannose is a C-2 epimer of glucose and a crucial component of numerous biologically significant glycans, including the core structure of N-linked glycoproteins in eukaryotes. sigmaaldrich.com Mannose-containing oligosaccharides are involved in vital processes such as protein folding, immune responses, and pathogen recognition. d-nb.infomdpi.com Consequently, the chemical synthesis of well-defined manno-oligosaccharides is essential for advancing the field of glycobiology and developing potential therapeutics. sigmaaldrich.commdpi.com

To meet this need, chemists have developed a wide array of D-mannose derivatives, each with a specific pattern of protecting groups. sigmaaldrich.com These building blocks are designed to have one or more hydroxyl groups available for glycosylation, while the others are masked. The strategic placement of these groups allows for the sequential and controlled assembly of complex mannan structures, including linear and branched oligosaccharides. sigmaaldrich.com For example, the synthesis of α-(1→4)-linked manno-oligosaccharides, which are found in certain bacterial polysaccharides, requires a mannose acceptor with a free hydroxyl group at the C-4 position. nih.gov

Historical Development of Benzoylation Strategies in Carbohydrate Chemistry

Benzoylation, the introduction of a benzoyl group (Bz), is a long-established and widely used protection strategy in carbohydrate chemistry. Benzoyl esters are valued for their stability under a range of reaction conditions, particularly their resistance to acidic environments that might cleave other protecting groups like acetals. nih.gov They can be introduced using reagents like benzoyl chloride or benzoic anhydride (B1165640), typically in the presence of a base such as pyridine (B92270). chemrxiv.org

A key advancement in this area has been the development of methods for regioselective benzoylation, which allows for the protection of specific hydroxyl groups while leaving others free. nih.gov The relative reactivity of hydroxyl groups on a pyranose ring can be exploited; for D-mannose, the general order of reactivity towards benzoylation is often 3-OH > 2-OH > 4-OH. diva-portal.org By carefully controlling reaction conditions such as temperature and the stoichiometry of the benzoylating agent, chemists can achieve selective protection. chemrxiv.org For instance, a study by Williams and co-workers in 1975 demonstrated that the benzoylation of α-D-mannose with a controlled amount of benzoyl chloride in pyridine at low temperatures resulted in the formation of 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose, leaving the C-4 hydroxyl group unprotected. chemrxiv.org This method provides a direct route to valuable glycosyl acceptors for the synthesis of oligosaccharides with linkages at the 4-position.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-4,5,6-tribenzoyloxy-3-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-27-26(21-40-30(36)22-13-5-1-6-14-22)41-34(44-33(39)25-19-11-4-12-20-25)29(43-32(38)24-17-9-3-10-18-24)28(27)42-31(37)23-15-7-2-8-16-23/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHLAWIOLBRAAK-LSPAEZJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2,3,6 Tetra O Benzoyl α D Mannopyranose

Strategies for Regioselective Benzoylation

The targeted synthesis of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose hinges on the ability to selectively protect the hydroxyl groups of a D-mannose precursor. Various strategies have been developed to achieve this regioselectivity.

Benzoylation from D-Mannose Precursors

Direct benzoylation of D-mannose presents a significant challenge due to the similar reactivity of its multiple hydroxyl groups. However, carefully controlled reaction conditions can favor the formation of the desired tetrabenzoylated product. One common approach involves the use of benzoyl chloride in pyridine (B92270) at low temperatures. For instance, the benzoylation of α-D-mannose with benzoyl chloride in anhydrous pyridine at reduced temperatures has been shown to yield the 1,2,3,6-tetrabenzoate, leaving the 4-OH group free. nih.gov This selectivity is attributed to the generally lower reactivity of the 4-OH group in the mannose series under these conditions. nih.gov

Another strategy involves the use of organobase catalysts. A metal-free method utilizing 1-benzoylimidazole and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed for the regioselective benzoylation of primary hydroxyl groups in carbohydrates. nih.gov While this method primarily targets the 6-OH group, it represents an alternative approach to controlled benzoylation.

Protecting group strategies are also pivotal. The use of temporary protecting groups to shield certain hydroxyls while others are benzoylated is a common tactic. researchgate.net For example, the formation of a 4,6-O-benzylidene acetal (B89532) on a mannose derivative directs benzoylation to the 2- and 3-positions. researchgate.netrsc.org Subsequent removal of the benzylidene group would then require selective protection of the 6-OH to achieve the target molecule.

| Precursor | Reagents | Conditions | Key Outcome | Reference |

| α-D-Mannose | Benzoyl chloride, Pyridine | Low temperature | Formation of 1,2,3,6-tetrabenzoate | nih.gov |

| Methyl α-D-glucopyranoside | 1-Benzoylimidazole, DBU | MeCN, 50°C | Selective benzoylation of primary OH | nih.gov |

| D-Mannose derivative | Benzaldehyde dimethyl acetal, CSA | CH3CN, 0°C | Regioselective 4,6-O-benzylidenation | researchgate.netrsc.org |

Transformation of Per-O-acylated D-mannopyranoses via Deacylation Approaches

An alternative route to 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose involves the selective deacylation of a fully acylated D-mannose derivative, such as penta-O-benzoyl-α-D-mannopyranose. This approach relies on the differential reactivity of the acyl groups, particularly the anomeric acyl group.

One reported method involves the selective deprotection of the anomeric position of a fully acylated carbohydrate using ethylenediamine (B42938) in a mixture with acetic acid. researchgate.net This allows for the isolation of the 1-hydroxy derivative, which can then be further manipulated. While this method focuses on the anomeric position, other regioselective deacylation methods can be employed. For instance, enzymatic approaches or carefully controlled basic hydrolysis can sometimes achieve selective removal of specific acyl groups.

More recently, methods involving Lewis acids like boron trichloride (B1173362) (BCl3) have been developed for the regioselective deacetylation of peracetylated sugars, demonstrating the potential for selective deacylation at various positions on the sugar ring. acs.org Although demonstrated with acetyl groups, similar principles could be applied to benzoyl groups under optimized conditions.

Orthoester Hydrolysis Routes to Specific Isomers

The hydrolysis of mannose orthoesters provides a powerful method for obtaining specific, partially acylated mannose derivatives. Glycosyl 1,2-orthoesters, when subjected to acidic hydrolysis, typically yield the corresponding 2-O-acyl reducing sugars. nih.gov This strategy is particularly useful for preparing precursors for glycosylation reactions.

A practical synthesis of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, a key intermediate, utilizes an orthoester hydrolysis step. nih.govresearchgate.net The process involves the formation of an acetobromo-mannose, followed by the creation of a 1,2-orthoester with ethanol (B145695) and subsequent hydrolysis with aqueous acid. nih.govresearchgate.net Although this example uses acetyl groups, the principle is transferable to benzoyl groups. The regioselective opening of orthoesters is influenced by the reaction conditions and the structure of the orthoester itself. nih.govox.ac.uk For instance, the hydrolysis of myo-inositol orthoesters has been shown to exclusively yield 2-O-acyl products through a five-membered ring dioxolanylium ion intermediate. ox.ac.uk

Conversion to Activated Glycosyl Donor Forms

Once 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is synthesized, it is often converted into an activated glycosyl donor to facilitate its use in oligosaccharide synthesis. Common activated forms include glycosyl trichloroacetimidates and glycosyl halides.

Preparation of Glycosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their high reactivity and the stereochemical control they can offer in glycosylation reactions. The preparation of a trichloroacetimidate (B1259523) from 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose involves the reaction of the free anomeric hydroxyl group with trichloroacetonitrile (B146778) in the presence of a base, such as DBU or potassium carbonate.

The resulting 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate is a versatile building block for the synthesis of mannose-containing oligosaccharides. nih.govnih.govnih.gov The trichloroacetimidate method is widely used due to the stability of the donor and the often high yields and stereoselectivity achieved in glycosylation reactions when promoted by a suitable Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govuni-konstanz.de

| Starting Material | Target Donor | Reagents | Key Features | Reference(s) |

| 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose | Glycosyl Trichloroacetimidate | Trichloroacetonitrile, Base (e.g., DBU) | Highly reactive, good stereocontrol | nih.govnih.govnih.gov |

| 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose | Glycosyl Bromide | HBr in Acetic Acid or TMSBr | Reactive donor for Koenigs-Knorr type reactions | nih.govnih.govacs.org |

Synthesis of Glycosyl Halides (e.g., bromides)

Glycosyl halides, particularly glycosyl bromides, are classic glycosyl donors used in Koenigs-Knorr type glycosylations. The conversion of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose to the corresponding glycosyl bromide can be achieved by treating the hemiacetal with a source of bromide, such as hydrogen bromide in acetic acid or trimethylsilyl bromide (TMSBr). nih.gov

The resulting 2,3,6-tri-O-benzoyl-α-D-mannopyranosyl bromide is a reactive species that can be coupled with a glycosyl acceptor in the presence of a promoter, such as a silver salt, to form a glycosidic linkage. nih.gov While the formation of β-mannosides is challenging, methods utilizing mannosyl halides under specific conditions have been developed to achieve this stereoselectivity. rsc.org The reactivity and stereochemical outcome of glycosylations with glycosyl halides can be influenced by the protecting groups on the donor and the reaction conditions employed. nih.gov

Formation of Thioglycosides and Other Activated Forms

While 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is primarily an acceptor molecule due to its free C-4 hydroxyl, it can be a precursor to activated glycosyl donors. To achieve this, the C-4 hydroxyl group would first need to be protected, followed by the introduction of an activating group at the anomeric (C-1) position. More commonly, however, this compound is used in conjunction with already activated glycosyl donors, such as thioglycosides, to form a new glycosidic linkage at its C-4 position.

Thioglycosides are versatile and widely used glycosyl donors due to their stability and the numerous methods available for their activation. nih.govumsl.edu The synthesis of mannosyl thioglycosides often begins with a fully acylated mannose derivative. A common pathway involves the reaction of per-acetylated or per-benzoylated mannose with a thiol (like thiophenol or p-thiocresol) in the presence of a Lewis acid promoter. rsc.org For instance, an efficient synthesis of thioglycosides can be achieved using triflic acid (TfOH) as a promoter. rsc.org While some reactive sugars require only sub-stoichiometric amounts of the acid, less reactive starting materials like mannose derivatives may need stoichiometric amounts of TfOH to achieve high conversion rates. rsc.org

Another important class of activated donors are glycosyl triflates. These highly reactive species can be prepared from precursors such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose by reacting it with triflic anhydride (B1165640) (Tf2O) in the presence of pyridine. nih.gov Such activated donors are then reacted with an acceptor, like 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, to construct complex oligosaccharides.

The choice of the activating group and the protecting groups on the donor and acceptor are critical for controlling the stereoselectivity of the glycosylation reaction. The use of a participating group (like an acetyl or benzoyl group) at the C-2 position of the donor typically leads to the formation of a 1,2-trans glycosidic linkage. nih.gov

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

The successful synthesis and application of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose depend heavily on the optimization of reaction conditions to maximize yields and control stereochemistry. This involves fine-tuning parameters for both the protecting group manipulations and the subsequent glycosylation reactions where it serves as an acceptor.

The reactivity of a glycosyl acceptor is significantly influenced by its protecting group pattern. rsc.org The electron-withdrawing nature of the four benzoyl groups in the title compound deactivates the C-4 hydroxyl group, making it less nucleophilic compared to an equivalent acceptor protected with electron-donating groups like benzyl (B1604629) ethers. rsc.orgresearchgate.net Studies systematically comparing mannosyl C-4-OH acceptors have shown that the protecting group at the adjacent C-3 position has a particularly strong influence on reactivity due to its proximity. researchgate.net

In glycosylation reactions, several factors can be adjusted to improve the outcome. Key variables include the choice of promoter, solvent, reaction temperature, and concentration. For example, in the synthesis of β-mannosides, hydrogen-bond-accepting (HAD) solvents can be crucial. Research on mannosamine (B8667444) donors has shown that changing the reaction concentration can dramatically alter the stereoselectivity. rsc.org As detailed in the table below, a high-dilution experiment (5.0 mM) using a donor with a picoloyl (Pico) group at C-3 resulted in excellent β-selectivity (α/β = 1/21), whereas a reaction at a higher concentration (50 mM) was significantly less selective (α/β = 1/5.0). rsc.org This highlights the power of concentration control in optimizing stereochemical outcomes.

| Entry | Donor | Acceptor | Concentration (mM) | Promoter | Solvent | Yield (%) | Stereoselectivity (α/β) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Pico Donor | Primary Alcohol | 50 | NIS/TfOH | 1,2-DCE | 82 | 1/5.0 |

| 2 | 3-Pico Donor | Primary Alcohol | 5 | NIS/TfOH | 1,2-DCE | 91 | 1/21 |

| 3 | 3-Bz Donor | Primary Alcohol | 50 | NIS/TfOH | 1,2-DCE | 89 | α-only |

| 4 | 3-Bz Donor | Primary Alcohol | 5 | NIS/TfOH | 1,2-DCE | 82 | α-only |

This table illustrates the effect of concentration and protecting groups on glycosylation yield and stereoselectivity, based on findings from Demchenko and coworkers. rsc.org

Furthermore, the regioselective installation of the benzoyl groups themselves requires optimization. Conditions for such reactions, typically involving benzoyl chloride in pyridine, must be carefully controlled, particularly temperature. acs.org For instance, a reaction temperature of -40 °C was selected to reduce the formation of per-esterified byproducts when attempting to synthesize a 2,3,6-tri-O-benzoylated galactose derivative. acs.org

Considerations for Scale-Up Methodologies

Transitioning the synthesis of a complex molecule like 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose from a laboratory benchtop to a large-scale process introduces a distinct set of challenges that must be addressed for a practical and reliable outcome. nih.gov

Purification methods are another major hurdle in scaling up. While laboratory syntheses rely heavily on silica (B1680970) gel column chromatography, this technique is expensive, solvent-intensive, and difficult to implement on an industrial scale. Therefore, a major goal in process optimization is to design reaction steps that yield crystalline products, which can be purified through simple filtration and recrystallization.

Finally, the handling of large quantities of hazardous reagents requires robust engineering controls. Reagents commonly used in carbohydrate synthesis, such as pyridine, strong acids (TfOH), and triflic anhydride, pose significant safety risks that must be managed through appropriate protocols and facilities. nih.gov The development of regioselective procedures that can be applied on a large scale is a key area of research to make the synthesis of such building blocks more practical. mdpi.com

Reactivity and Mechanistic Investigations of 1,2,3,6 Tetra O Benzoyl α D Mannopyranose and Its Activated Forms

Anomeric Reactivity and Stereocontrol in Glycosylation Reactions

The construction of the 1,2-cis (α) and 1,2-trans (β) mannosidic linkages requires distinct strategies, with the latter being particularly challenging to achieve stereoselectively. researchgate.netrsc.org The substitution pattern of the glycosyl donor, such as in 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, is a critical determinant of the reaction's stereochemical course.

Protecting groups profoundly influence the reactivity of glycosyl donors. beilstein-journals.orgacs.org This effect is primarily electronic; electron-withdrawing groups (EWGs) decrease the electron density of the pyranose ring, destabilizing the developing positive charge at the anomeric center during the reaction. beilstein-journals.org This phenomenon leads to a decrease in the donor's reactivity, a concept central to the "armed-disarmed" strategy in oligosaccharide synthesis. beilstein-journals.orgbeilstein-journals.org

The benzoyl groups on 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose are strongly electron-withdrawing, rendering the donor significantly less reactive, or "disarmed," compared to its "armed" counterparts protected with electron-donating groups like benzyl (B1604629) ethers. beilstein-journals.orgbeilstein-journals.org The reactivity of a donor is reduced when more EWGs are present, which slows the rate of glycosylation. beilstein-journals.org This reduced reactivity is a key consideration in planning complex oligosaccharide syntheses, allowing for the selective activation of an armed donor in the presence of a disarmed one.

| Protecting Group Type | Electronic Effect | Donor Reactivity Class | Relative Glycosylation Rate |

|---|---|---|---|

| Benzyl (ether) | Electron-donating | Armed | High |

| Acetyl (ester) | Electron-withdrawing | Disarmed | Low |

| Benzoyl (ester) | Electron-withdrawing | Disarmed | Low |

| Silyl (ether) | Less electron-withdrawing than benzyl | Superarmed | Very High |

A reliable method for achieving 1,2-trans stereoselectivity in glycosylation is through neighboring group participation (NGP). beilstein-journals.orgacs.orgnih.gov In the case of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, the ester group at the C-2 position is strategically placed to participate in the reaction. beilstein-journals.org

Upon activation of a leaving group at the anomeric center, the carbonyl oxygen of the C-2 benzoyl group can act as an internal nucleophile, attacking the electrophilic anomeric carbon. This participation leads to the formation of a stable, bicyclic dioxolenium ion intermediate. mdpi.com This intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack from the opposite, unhindered β-face. mdpi.com This directed attack results exclusively in the formation of the 1,2-trans glycosidic bond, which for mannose corresponds to the β-mannoside. beilstein-journals.org The use of a C-2 acyl group is the most widely employed and dependable strategy for synthesizing 1,2-trans-glycosides. beilstein-journals.orgbeilstein-journals.orgnih.gov

Stereoelectronic effects are fundamental forces that dictate the conformation, stability, and reactivity of carbohydrates and their reaction intermediates. researchgate.netvu.nlnih.gov In glycosylation reactions, the interplay between the anomeric effect and the electronic nature of the protecting groups influences the reaction mechanism.

The anomeric effect stabilizes the ground state of the α-anomer of the mannosyl donor. During activation, as a positive charge develops at the anomeric center, the electron-withdrawing benzoyl groups destabilize the resulting oxocarbenium ion-like transition state. beilstein-journals.orgmdpi.com This destabilization can shift the reaction mechanism away from a purely dissociative (SN1-like) pathway, which proceeds through a discrete oxocarbenium ion, and towards a more associative (SN2-like) pathway. mdpi.comnih.gov The SN1 pathway is often less stereoselective, whereas the SN2 pathway involves a direct displacement of the leaving group by the nucleophile, leading to inversion of stereochemistry at the anomeric center. mdpi.com The presence of the participating C-2 benzoyl group, however, typically intercepts the oxocarbenium ion to form the dioxolenium ion, dominating the stereochemical outcome to yield the 1,2-trans product. mdpi.com

Activation Strategies and Catalyst Evaluation in Glycosidic Bond Formation

The formation of a glycosidic bond requires the activation of a suitable leaving group at the anomeric position of the donor. youtube.comyoutube.com For a donor like 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, several activation strategies can be employed, often involving Lewis acids or other promoters.

Lewis acids are commonly used to activate glycosyl donors with various anomeric leaving groups, such as halides, thioethers, or sulfoxides. mdpi.com Potent Lewis acids like Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are highly effective promoters for a wide range of glycosylation reactions. researchgate.netnih.govresearchgate.net

When 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is converted into a glycosyl donor like a thioglycoside, a promoter system such as N-Iodosuccinimide (NIS) and a catalytic amount of TMSOTf can be used for activation. researchgate.net The Lewis acid coordinates to and activates the leaving group, facilitating its departure and the generation of the electrophilic species that is then trapped by the C-2 benzoyl group (via NGP) or attacked by the glycosyl acceptor. Other Lewis acids like Boron trifluoride etherate (BF3·Et2O) and Zinc chloride (ZnCl2) are also used, though they are generally considered milder promoters than TMSOTf. mdpi.comrsc.org

| Promoter/Catalyst | Typical Donor Activated | General Reaction Conditions |

|---|---|---|

| TMSOTf | Trichloroacetimidates, Thioglycosides, Glycosyl acetates | Catalytic amounts, often at low temperatures (-78 °C to 0 °C) |

| BF3·Et2O | Trichloroacetimidates, Glycosyl fluorides | Stoichiometric or catalytic amounts, low temperatures |

| ZnCl2 | Glycosyl acetates (fusion reactions) | Stoichiometric amounts, often requires heat |

One of the most powerful and widely used methods for glycosidic bond formation is the trichloroacetimidate (B1259523) method. rsc.org The hemiacetal, derived from the parent 1,2,3,6-Tetra-O-benzoyl-D-mannopyranose, can be reacted with trichloroacetonitrile (B146778) in the presence of a base (e.g., DBU) to form a glycosyl trichloroacetimidate. This activated donor is a stable, crystalline solid that can be easily handled. chemimpex.com

Activation of the trichloroacetimidate donor is achieved with a catalytic amount of a Lewis acid, typically TMSOTf or BF3·Et2O. rsc.org The reaction mechanism involves protonation or Lewis acid coordination to the nitrogen atom of the imidate. This turns the trichloroacetamide into an excellent leaving group. Subsequent departure of this group generates the reactive electrophile, which is then intercepted by the C-2 benzoyl group to form the dioxolenium ion, ultimately leading to the 1,2-trans glycoside. nih.gov This method is highly efficient and is a cornerstone of modern oligosaccharide synthesis. chemimpex.com

Reaction Kinetics and Thermodynamic Considerations

The glycosylation reactions of 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose are governed by a complex interplay of kinetic and thermodynamic factors. While specific quantitative data such as rate constants and activation parameters for this particular donor are not extensively documented in readily available literature, the general principles of glycosylation kinetics and thermodynamics provide a framework for understanding its reactivity.

The rate of a glycosylation reaction is influenced by several variables, including the nature of the glycosyl donor and acceptor, the promoter system, solvent, and temperature. For a benzoylated mannosyl donor, the electron-withdrawing nature of the benzoyl groups generally decreases the reactivity of the donor compared to its benzylated counterparts by reducing the electron density at the anomeric center. This modulation of reactivity is a key aspect of strategies for the controlled synthesis of complex oligosaccharides.

Glycosylation reactions can proceed under either kinetic or thermodynamic control, which can significantly influence the stereochemical outcome. nih.gov

Kinetic Control: At lower temperatures and under conditions where the reverse reaction is slow or non-existent, the product distribution is determined by the relative rates of formation of the different stereoisomers. The product that is formed faster will predominate.

Thermodynamic Control: At higher temperatures or under conditions that allow for equilibration of the products, the product distribution is governed by the relative thermodynamic stabilities of the stereoisomers. The most stable product will be the major isomer. nih.gov

In the context of mannosylation, the α-anomer is often the thermodynamically more stable product due to the anomeric effect, which describes the preference of an electronegative substituent at the anomeric carbon for the axial position. wikipedia.orgscripps.edu However, the formation of the β-anomer, which is often the kinetic product in SN2-type reactions, can be favored under appropriate conditions. The choice of reaction conditions can thus be used to steer the reaction towards the desired anomer. For instance, conducting a reaction at an elevated temperature can enhance the formation of the thermodynamically favored α-linked oligosaccharide. nih.gov

The table below illustrates the conceptual relationship between reaction conditions and the dominant control mechanism in glycosylation reactions.

| Parameter | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Product | The product that is formed faster | The most stable product |

Studies on Anomeric Configuration Inversion and Retention during Transformations

The stereochemical outcome of glycosylation reactions with 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose, specifically whether the reaction proceeds with inversion or retention of the anomeric configuration, is determined by the reaction mechanism. Glycosylation reactions are generally understood to proceed along a mechanistic continuum from a bimolecular nucleophilic substitution (SN2) to a unimolecular nucleophilic substitution (SN1) pathway. researchgate.net

However, the degree of neighboring group participation can be influenced by several factors:

Solvent: Solvents that can stabilize charged intermediates may favor an SN1-like pathway, potentially reducing the stereoselectivity.

Promoter: The nature of the promoter can influence the structure of the reactive intermediates and the extent of neighboring group participation.

Acceptor Nucleophilicity: Highly reactive nucleophiles may favor an SN2-like attack on the initially formed activated donor before neighboring group participation can occur, leading to inversion of the anomeric configuration and the formation of a β-mannoside. Conversely, less reactive nucleophiles allow more time for the formation of the dioxolanylium ion, favoring retention of configuration. researchgate.net

In the absence of strong neighboring group participation, the stereochemical outcome is dictated by other factors. An SN1-like mechanism, proceeding through a planar oxocarbenium ion intermediate, may lead to a mixture of α- and β-glycosides, with the ratio often influenced by the anomeric effect, which thermodynamically favors the α-anomer. wikipedia.orgscripps.edu A direct SN2-like attack on the activated α-donor would lead to inversion of configuration, yielding the β-mannoside.

The following table summarizes the likely stereochemical outcomes of glycosylation with 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose under different mechanistic scenarios.

| Reaction Pathway | Key Intermediate | Anomeric Configuration Outcome | Predominant Product |

| Neighboring Group Participation | Dioxolanylium ion | Retention | α-mannoside |

| SN1-like | Oxocarbenium ion | Mixture of inversion and retention | Often favors the thermodynamic α-anomer |

| SN2-like | Trigonal bipyramidal transition state | Inversion | β-mannoside |

Applications of 1,2,3,6 Tetra O Benzoyl α D Mannopyranose in Complex Oligosaccharide Synthesis

Construction of Specific Glycosidic Linkages

The selective protection of the hydroxyl groups in 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose makes it an ideal candidate for the controlled formation of glycosidic bonds at the C-4 position, a common linkage in many natural oligosaccharides.

Synthesis of Linear Oligomannosides

The free hydroxyl group at the C-4 position of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose allows it to function as a glycosyl acceptor, enabling the linear extension of oligosaccharide chains. A documented example of this application is the synthesis of 1,2,3,6-Tetra-O-benzoyl-4-O-(2,3,4-tri-O-benzoyl-6-deoxy-β-D-galactopyranosyl)-α-D-mannopyranose. mdpi.com In this synthesis, the nucleophilic 4-OH of the mannose derivative attacks an activated galactopyranosyl donor, leading to the formation of a disaccharide with a (1→4) linkage. This strategy highlights the utility of this building block in preparing linear oligosaccharide fragments.

Preparation of Branched Mannose Oligosaccharides

Branched mannose structures are integral components of N-glycans and other biologically important molecules. While many syntheses of branched oligomannosides employ per-acylated mannose donors like 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl trichloroacetimidate (B1259523), 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose can serve as a core acceptor unit for creating branched structures. mdpi.com For instance, after glycosylation at the 4-position, selective deprotection of one of the benzoyl groups at another position (e.g., C-2 or C-3) would generate a new acceptor site for the introduction of a second sugar residue, thereby creating a branched oligosaccharide.

A general strategy for synthesizing a 3,6-branched mannose trisaccharide often involves a diol acceptor derived from a mannoside, which is then glycosylated at the 3 and 6 positions. mdpi.com For example, a suitably protected mannoside can be converted to a 4,6-O-benzylidene derivative, leaving the 2-OH and 3-OH groups free for subsequent reactions. researchgate.net While not a direct use of 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose as the starting material for branching, this illustrates the common strategies employed in the synthesis of branched mannans where a selectively protected mannose unit is key.

Utilization as a Building Block in Glycoconjugate Synthesis

Glycoconjugates, which are carbohydrates linked to other chemical species like peptides, lipids, or small molecules, play critical roles in numerous biological processes. The synthesis of these complex molecules often requires carbohydrate building blocks with specific functionalities. While direct examples of the incorporation of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose into complex glycoconjugates are not extensively detailed in readily available literature, its potential is evident. For example, mannose-containing glycoconjugates are of significant interest for their roles in immune recognition and as potential therapeutics. nih.gov The synthesis of such molecules often relies on mannose building blocks that can be selectively functionalized.

The general approach involves the synthesis of a mannose-containing oligosaccharide using building blocks like 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, followed by deprotection and conjugation to a non-carbohydrate aglycone. For instance, a synthesized oligosaccharide can be converted into a glycosyl donor (e.g., a trichloroacetimidate or a glycosyl halide) and then coupled to a linker or directly to the target molecule. The synthesis of mannose-containing analogues of immunomodulatory branched glucans has been reported, highlighting the importance of mannose units in biologically active glycans. nih.gov

Regioselective Transformations and Deprotection Strategies within Synthetic Sequences

The benzoyl protecting groups in 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose are relatively stable but can be selectively removed under specific conditions, allowing for the sequential construction of complex oligosaccharides.

Selective Deprotection Methodologies

The selective removal of acyl protecting groups is a cornerstone of complex carbohydrate synthesis. While the complete removal of benzoyl groups is typically achieved by Zemplén deacetylation (using a catalytic amount of sodium methoxide (B1231860) in methanol), regioselective deprotection is more challenging but essential for creating building blocks with multiple free hydroxyl groups for further glycosylation.

For instance, enzymatic or chemoenzymatic strategies have been developed for the regioselective deprotection of peracetylated sugars, and similar principles can be applied to benzoylated compounds. The selective deprotection of acetyl groups can be achieved with high regioselectivity, for example, using 7% HCl in methanol (B129727) to remove a C-2 acetyl group in the presence of benzoyl groups. rsc.org While specific conditions for the selective debenzoylation of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose to yield a specific diol or triol are not extensively documented, general methods for regioselective benzoylation and debenzoylation exist. For example, the debenzoylation of a per(3-bromo)benzoylated mannose derivative has been shown to afford a 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating that the anomeric position can be selectively deprotected. mdpi.com

Sequential Glycosylation Approaches for Complex Structures

Sequential glycosylation involves the stepwise addition of monosaccharide units to a growing oligosaccharide chain. This strategy relies on the ability to selectively deprotect one hydroxyl group at a time to create a new acceptor site. Starting with 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, a first glycosylation can be performed at the 4-OH position. Following this, a selective deprotection of one of the benzoyl groups, for example at the C-2 or C-3 position, would generate a new nucleophile for a second glycosylation, leading to a branched or longer linear oligosaccharide.

The synthesis of a 3,6-branched mannose trisaccharide, a core structure in N-linked glycans, exemplifies a sequential approach. mdpi.com In a typical synthesis, a suitably protected mannoside acceptor is first glycosylated at the C-6 position. Subsequent removal of a temporary protecting group at the C-3 position allows for a second glycosylation to complete the branched structure. mdpi.com While this example does not start with 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, the principle of sequential glycosylation is the same. The unique protecting group pattern of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose makes it a valuable starting point for such sequential strategies, allowing for the initial formation of a (1→4) linkage, with the potential for further elaboration after selective debenzoylation.

Derivatives and Analogs of 1,2,3,6 Tetra O Benzoyl α D Mannopyranose

Synthesis and Reactivity of Variously Protected Mannose Derivatives (e.g., Acetyl, Benzyl (B1604629), Isopropylidene)

The selective protection of the remaining free hydroxyl group at the C-4 position of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose, or the exchange of existing benzoyl groups, allows for the synthesis of a variety of protected mannose derivatives. These derivatives, featuring acetyl, benzyl, or isopropylidene groups, are crucial building blocks in oligosaccharide synthesis.

Acetylated Derivatives: The introduction of acetyl groups can be achieved through standard acetylation procedures. For instance, the treatment of a partially deprotected mannoside with acetic anhydride (B1165640) in pyridine (B92270) can yield acetylated products. In one study, a related compound, 4-nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-d-mannopyranoside, was acetylated at the C-4 position of the isopropylidene-protected mannoside unit. mdpi.com This highlights a common strategy where different protecting groups are used in concert to achieve selective modifications.

Benzylated Derivatives: Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability under a range of reaction conditions and their ease of removal by hydrogenolysis. The synthesis of benzylated mannose derivatives often starts from D-mannose, with one method involving the reaction with benzyl alcohol and acetyl chloride. chemicalbook.com While direct benzylation of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is not extensively documented, the synthesis of mixed benzoyl/benzyl protected mannosides is a common strategy to fine-tune the reactivity of the resulting glycosyl donor.

Isopropylidene Derivatives: Isopropylidene groups, typically forming cyclic acetals across vicinal diols, are valuable for the temporary protection of hydroxyl groups. A highly efficient and regioselective method for the direct 2,3-O-isopropylidenation of α-d-mannopyranosides has been reported, utilizing 2-methoxypropene (B42093) and a catalytic amount of TsOH·H2O. mdpi.com This method provides a straightforward route to 2,3-O-isopropylidene-α-d-mannopyranosides, which can then be further functionalized. For example, a 3,6-branched α-d-mannosyl trisaccharide was synthesized using p-nitrophenyl 2,3-O-isopropylidene-α-d-mannopyranoside as an acceptor and a 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranoside trichloroacetimidate (B1259523) as the donor. mdpi.com

The following table summarizes the synthesis of various protected mannose derivatives, showcasing different starting materials and the resulting protected compounds.

| Starting Material | Reagents | Product | Reference |

| D-Mannose | Benzyl alcohol, Acetyl chloride | Benzyl α-D-mannopyranoside | chemicalbook.com |

| α-D-Mannopyranosides | 2-Methoxypropene, TsOH·H2O | 2,3-O-Isopropylidene-α-d-mannopyranosides | mdpi.com |

| 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl-(1→6)-2,3-O-isopropylidene-α-d-mannopyranoside | Acetic anhydride, Pyridine | 4-Nitrophenyl 2,3,4,6-tetra-O-benzoyl-α-d-mannopyranosyl-(1→6)-4-O-acetyl-2,3-O-isopropylidene-α-d-mannopyranoside | mdpi.com |

Comparative Reactivity and Selectivity Studies with Other Glycosyl Donors

The reactivity and stereoselectivity of a glycosyl donor are critical factors in the successful synthesis of oligosaccharides. The nature of the protecting groups on the donor significantly influences these properties. Benzoyl groups, being electron-withdrawing, generally decrease the reactivity of a glycosyl donor compared to electron-donating groups like benzyl ethers.

A comparative study on the glycosylation of Nα-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester was conducted using both 2,3,4,6-tetra-O-acetyl- and 2,3,4,6-tetra-O-benzoyl-α-D-mannopyranosyl donors under Königs-Knorr conditions. mdpi.com The study found that the benzoyl-protected donor provided the optimal method for this particular glycosylation. mdpi.com This suggests that for certain acceptors, the attenuated reactivity of the benzoylated donor can lead to better outcomes.

The following table provides a comparison of different mannosyl donors in glycosylation reactions.

| Glycosyl Donor | Acceptor | Glycosylation Method | Outcome | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | Königs-Knorr | Glycosylated product | mdpi.com |

| 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide | Nα-Fmoc-trans-4-hydroxy-L-proline allyl ester | Königs-Knorr | Optimal method for this reaction | mdpi.com |

| Per-benzoylated mannose trichloroacetimidate | Mannoside derivatives with a free C-2 hydroxyl | TMSOTf-catalyzed | Good yields of α(1,2)mannobiosides | rsc.org |

Exploration of Stereoisomeric Mannopyranose Derivatives and Their Chemical Behavior

The stereochemistry of the mannopyranose ring and its substituents plays a crucial role in its chemical behavior and biological activity. The α- and β-anomers of 1,2,3,6-Tetra-O-benzoyl-D-mannopyranose, for example, will exhibit different reactivity profiles.

The synthesis of specific stereoisomers often requires carefully designed synthetic routes. For instance, the debenzoylation of α-D-mannose per(3-bromo)benzoate has been shown to afford 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, indicating an inversion of configuration at the anomeric center during the reaction. mdpi.com This suggests that under certain conditions, it is possible to interconvert between anomers.

The configuration at other stereocenters also dictates the reactivity. For example, the stereoselectivity of glycosylation reactions involving 4,6-O-benzylidene protected mannosyl donors is highly dependent on the configuration at C-2 and the O2-C2-C3-O3 torsion angle. nih.gov This highlights the subtle interplay of stereochemistry and conformational effects on chemical reactivity.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation of 1,2,3,6 Tetra O Benzoyl α D Mannopyranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the detailed structural elucidation of carbohydrates in solution. nih.gov It provides a wealth of information regarding the anomeric configuration, the position of glycosidic linkages in derivative oligosaccharides, the molecule's preferred conformation, and finer structural details revealed through isotopic labeling.

Assignment of Anomeric Configuration via Coupling Constants (e.g., J1,2)

The configuration of the anomeric carbon (C-1) is a critical structural feature of pyranoses. This is determined by analyzing the scalar coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H1,H2). The magnitude of this coupling is dependent on the dihedral angle between these two protons, as described by the Karplus equation.

For D-mannose derivatives, which have an equatorial proton at the C-2 position, the assignment of anomeric configuration can be challenging because the ³J(H1,H2) values for both anomers are small. unina.it However, they are distinct enough for definitive assignment. In the α-anomer, H-1 is axial and H-2 is equatorial, resulting in a small diequatorial coupling constant, typically in the range of 1-2 Hz. unimo.it Conversely, the β-anomer would show an even smaller axial-equatorial coupling of less than 1 Hz. unimo.it Therefore, a measured ³J(H1,H2) value of approximately 1.8-2.0 Hz for a benzoylated mannose derivative is indicative of the α-configuration. mdpi.com The chemical shift of the anomeric proton itself can also be a guide, as α-anomeric protons generally resonate at a lower field (higher ppm) than their β-counterparts. creative-proteomics.com

Table 1: Representative ¹H NMR Coupling Constants for Anomeric Configuration This table provides typical values for mannose derivatives.

| Anomeric Configuration | H-1/H-2 Orientation | Typical ³J(H1,H2) (Hz) |

| α-Mannopyranose | axial-equatorial | ~1-2 |

| β-Mannopyranose | equatorial-equatorial | < 1 |

Elucidation of Glycosidic Linkage Positions in Oligosaccharide Products

When 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is used as a building block in oligosaccharide synthesis, determining the position of the newly formed glycosidic bond is crucial. Two-dimensional heteronuclear NMR techniques, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are indispensable for this task. scite.ai

The HMBC experiment detects long-range (typically 2-3 bond) couplings between protons and carbons. To identify a glycosidic linkage, one looks for a correlation cross-peak between the anomeric proton (H-1') of the incoming sugar residue and a carbon atom in the acceptor monosaccharide. For example, if the mannose derivative acts as a glycosyl donor and forms a (1→4) linkage with an acceptor, a clear correlation will be observed between the anomeric proton H-1 of the mannose unit and C-4 of the acceptor unit. Similarly, a correlation between the anomeric carbon (C-1) and the corresponding proton on the acceptor (H-4) can also confirm the linkage. scite.ai This unequivocal, through-bond correlation provides a direct map of the connectivity between monosaccharide units. nih.gov

Conformational Analysis using 1D and 2D NMR Techniques

The three-dimensional shape and flexibility of the mannopyranose ring and its substituents are determined through a combination of NMR experiments. The primary techniques employed are the analysis of vicinal proton-proton coupling constants (³JHH) and the measurement of the Nuclear Overhauser Effect (NOE).

The conformation of the pyranose ring (e.g., the stable ⁴C₁ chair conformation for mannose) can be confirmed by analyzing the full set of ³JHH coupling constants around the ring. nih.gov These values can be used in a generalized Karplus equation to estimate the corresponding H-C-C-H torsion angles. nih.gov

The relative orientation of protons in space is determined using 1D or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For instance, in an α-mannoside, characteristic NOEs would be expected between the anomeric proton H-1 and the axial protons H-3 and H-5, which helps to confirm both the anomeric configuration and the ring conformation. Conformational preferences around the rotatable C5-C6 bond can also be analyzed by measuring ³J(H5,H6R) and ³J(H5,H6S) coupling constants. researchgate.netacs.org

Application of Isotopic Labeling (e.g., ¹³C) in NMR Studies for Detailed Structural Insights

While natural abundance NMR is powerful, the strategic incorporation of stable isotopes like ¹³C can significantly enhance the level of detail obtainable. sigmaaldrich.com Isotopic labeling is particularly useful for complex oligosaccharides derived from 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose.

Uniform or site-specific ¹³C enrichment serves several purposes:

Increased Sensitivity: It dramatically boosts the signal intensity of ¹³C NMR signals, which are inherently weak due to the low natural abundance (1.1%) of the isotope.

Resolving Overlap: In complex spectra where proton signals may be severely overlapped, spreading them out in a second dimension against the much larger chemical shift range of ¹³C in an HSQC (Heteronuclear Single Quantum Coherence) experiment allows for the resolution and assignment of individual signals. diva-portal.org

Measuring Heteronuclear Coupling Constants: Isotopic enrichment allows for the measurement of one-bond (¹JC,H) and long-range (ⁿJC,H) heteronuclear coupling constants. The ¹JC1,H1 coupling is another reliable indicator of anomeric configuration. Furthermore, trans-glycosidic coupling constants (e.g., ³JC,H across the glycosidic bond) can be measured, providing precise data on the conformation around the glycosidic linkages (φ and ψ torsion angles). diva-portal.orgdiva-portal.org

Probing Dynamics: ¹³C relaxation studies on labeled molecules can provide insights into the dynamics of the carbohydrate backbone and side chains on different timescales. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for confirming the molecular weight of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula for the compound is C₃₄H₂₈O₁₀, yielding a molecular weight of 596.58 g/mol . biosynth.com In a typical MS experiment, this would be observed as a sodiated adduct [M+Na]⁺ or other adducts depending on the ionization method and matrix used.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting daughter ions, providing structural clues. The fragmentation of glycosides is well-characterized and follows predictable pathways, often described by the Domon-Costello nomenclature. nih.gov Key fragmentation types include:

Glycosidic Bond Cleavage: This is the most common fragmentation pathway, where the bonds flanking the glycosidic oxygen are broken. This results in the formation of B and Y-type ions, or C and Z-type ions. For a single monosaccharide derivative like this, this type of cleavage is not applicable but is paramount for its oligosaccharide products.

Cross-Ring Cleavage: Higher-energy fragmentation can cause the pyranose ring itself to break apart, yielding A and X-type ions. nih.gov This provides information about the location of substituents on the ring.

Loss of Substituent Groups: The benzoyl groups are readily lost during fragmentation. The mass spectrum will typically show sequential losses of benzoic acid (122 Da) or benzoyl radicals (105 Da) from the parent ion. These fragmentation patterns can help confirm the number and type of protecting groups.

Table 2: Predicted Key Fragments in MS/MS of [M+Na]⁺ for 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose M = C₃₄H₂₈O₁₀, [M+Na]⁺ = m/z 619.16

| Fragment Ion (m/z) | Description |

| 497.12 | [M+Na - C₇H₆O₂]⁺ (Loss of one benzoic acid molecule) |

| 375.08 | [M+Na - 2(C₇H₆O₂)]⁺ (Loss of two benzoic acid molecules) |

| 253.04 | [M+Na - 3(C₇H₆O₂)]⁺ (Loss of three benzoic acid molecules) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose is characterized by absorption bands corresponding to its hydroxyl, ester, and aromatic components.

The key diagnostic bands are:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ indicates the presence of the free hydroxyl group at the C-4 position. pw.edu.plspectroscopyonline.com

C-H Stretch (Aromatic): Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings of the benzoyl groups.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the pyranose ring.

C=O Stretch (Ester): A very strong and sharp absorption band around 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl group in the benzoate (B1203000) esters. researchgate.net

C=C Stretch (Aromatic): Several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.

C-O Stretch: The region between 1300 and 1000 cm⁻¹ is complex but contains very strong signals characteristic of carbohydrates. spectroscopyonline.com This "fingerprint" region includes C-O stretching vibrations from the C-O-C ether linkages of the pyranose ring and the C-O bonds of the ester groups. uctm.edu

Table 3: Characteristic IR Absorption Bands for 1,2,3,6-Tetra-O-benzoyl-α-D-mannopyranose

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Ester Carbonyl (C=O) | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium, Sharp |

| Ester/Ether/Alcohol | C-O Stretch | 1300 - 1000 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unequivocal proof of structure, configuration, and conformation. For complex molecules like benzoylated carbohydrates, this technique yields precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding their steric and electronic properties.

In the structure of the penta-benzoyl derivative, the compound crystallizes in the orthorhombic space group P2(1)2(1)2(1). nih.gov The detailed study of this molecule also highlighted the presence of a unique network of C-H···π interactions, which act as a surrogate for the typical O-H···O hydrogen bonds found in free sugars. nih.gov This observation suggests that the fundamental supramolecular organization of a sugar may be an inherent property of the pyranose ring itself. nih.gov Similarly, the crystal structure of another derivative, Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside, confirms the chair conformation of the mannopyranoside ring. nih.govresearchgate.net These findings strongly suggest that 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose would also exhibit a 4C1 chair conformation in its crystalline state, with the bulky benzoyl groups occupying distinct axial or equatorial positions that minimize steric hindrance.

Table 1: Crystallographic Data for 1,2,3,4,6-penta-O-benzoyl-α-D-mannopyranose nih.gov

| Parameter | Value |

| Formula | C41H32O11 |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| Unit Cell Dimensions | |

| a | 9.170(2) Å |

| b | 9.873(2) Å |

| c | 38.831(8) Å |

| Molecules per Unit Cell (Z) | 4 |

| Final R Index | 0.041 |

| Conformation | Distorted 4C1 |

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., TLC, Column Chromatography, HPLC)

Chromatographic methods are indispensable tools in the synthesis and analysis of carbohydrate derivatives like 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose. They are routinely employed for monitoring reaction progress, purifying products, and assessing the final purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique used to qualitatively monitor the progress of benzoylation reactions and to get a preliminary assessment of product purity. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. For benzoylated sugars, common mobile phases consist of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). mdpi.commdpi.com The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. Visualization is typically achieved under UV light, due to the UV-active benzoyl groups, or by staining with a chemical agent.

Column Chromatography: For the purification of 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose on a preparative scale, silica gel column chromatography is the method of choice. mdpi.com This technique operates on the same principles as TLC but on a much larger scale. The crude reaction mixture is loaded onto a column packed with silica gel and eluted with a solvent system, often a gradient of ethyl acetate in hexane. The fractions are collected and analyzed by TLC to identify those containing the pure product. This process effectively separates the desired tetra-benzoylated compound from incompletely reacted mono-, di-, or tri-benzoylated species, as well as from the fully benzoylated penta-O-benzoyl-D-mannopyranose byproduct.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and quantitative analysis compared to TLC and column chromatography. It is particularly valuable for the final purity assessment of the synthesized compound and for the separation of closely related isomers. vwr.comchemimpex.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water), is highly effective for separating benzoylated oligosaccharides and related compounds. nih.gov The high purity of commercially available benzoylated mannose derivatives is often confirmed by HPLC analysis. vwr.comchemimpex.com This high-resolution technique is crucial for ensuring the product meets the stringent purity requirements for subsequent use in complex oligosaccharide synthesis.

Table 2: Summary of Chromatographic Techniques for Benzoylated Mannose Derivatives

| Technique | Application | Stationary Phase | Typical Mobile Phase/Eluent |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Purity check | Silica Gel | Hexane/Ethyl Acetate mixtures mdpi.commdpi.com |

| Column Chromatography | Preparative purification | Silica Gel | Gradients of Hexane/Ethyl Acetate mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Isomer separation | Reversed-Phase (e.g., C18) | Acetonitrile/Water gradients nih.gov |

Computational and Theoretical Investigations of 1,2,3,6 Tetra O Benzoyl α D Mannopyranose Chemistry

Quantum Chemical Studies (e.g., Density Functional Theory) on Anomeric Effect and Reactivity

DFT calculations have been employed to elucidate the mechanisms of glycosylation reactions involving mannose donors. For instance, studies have used the B3LYP functional to compute the geometries and energies of transition states and key intermediates like oxocarbenium ions. nih.gov Such calculations reveal how protecting groups, like the benzoyl groups in 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose, affect the stability of these intermediates and thus the stereochemical outcome of the reaction. nih.gov The electron-withdrawing nature of the benzoyl groups influences the electron density at the anomeric center, impacting the anomeric effect and the donor's reactivity.

Table 1: Representative DFT Methods in Carbohydrate Chemistry

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and free energy corrections of oxocarbenium ion intermediates. | nih.gov |

| B3LYP | 6-311+G(d,p) | Single-point energy calculations for oxocarbenium ion intermediates. | nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and flexibility of 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose. nih.govmpg.de Carbohydrates are known for their high flexibility, and the presence of bulky benzoyl groups introduces additional complexity, significantly influencing the preferred conformations. nih.govnih.gov

MD simulations can model the dynamic behavior of the molecule, including the puckering of the pyranose ring and the orientation of the large benzoyl substituents. researchgate.net The conformational preferences of the glycosidic linkages and exocyclic groups are critical for determining the three-dimensional structure of oligosaccharides derived from this building block. nih.gov Conformational analysis using molecular modeling, often supported by NMR spectroscopy data, is a standard approach to investigate the 3D structure of such molecules. nih.govresearchgate.net The large number of rotatable bonds in carbohydrates makes their simulation challenging, requiring robust force fields to accurately describe their potential energy surface. nih.govresearchgate.net

Table 2: Common Force Fields Used in Carbohydrate Simulations

| Force Field | Key Features | Primary Application | Reference |

|---|---|---|---|

| GLYCAM06 | Specifically parameterized for carbohydrates; compatible with AMBER. | Glycans and Glycoconjugates | researchgate.net |

| CHARMM | Broad biomolecular force field with specific parameters for carbohydrates (e.g., C36). | Proteins, Lipids, Nucleic Acids, Carbohydrates | researchgate.netresearchgate.net |

| GROMOS | United-atom force field widely used for biomolecular simulations. | Proteins, Carbohydrates | researchgate.net |

| OPLS | Optimized Potentials for Liquid Simulations; all-atom force field. | Organic liquids, Proteins, Carbohydrates | researchgate.netacs.org |

This table is interactive. Click on the headers to sort.

Computational Modeling of Reaction Mechanisms (e.g., Deacylation, Glycosylation)

Computational modeling is a key tool for investigating the detailed step-by-step mechanisms of reactions involving 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose, such as glycosylation and deacylation (deprotection).

For glycosylation, DFT calculations can map the potential energy surface, identifying transition states and intermediates. nih.gov This allows for the differentiation between various proposed mechanisms, such as SN1 and SN2 pathways. For mannosylations, which are notoriously difficult to control stereochemically, modeling can explain the influence of protecting groups and reaction conditions on selectivity. For example, computations have shown that certain protecting groups can favor an energetically accessible B2,5 boat conformation for the oxocarbenium ion intermediate, which can lead to high β-selectivity. nih.gov

While specific computational studies on the deacylation of 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose are not prominently detailed in the search results, the general approach involves modeling the nucleophilic attack of a base (e.g., methoxide) on the benzoyl carbonyl groups and the subsequent elimination of the benzoate (B1203000) ester. Such models would clarify the regioselectivity of deacylation, which is an important step in the synthesis of complex carbohydrates. The principles of benzoylation, a related reaction, involve the nucleophilic attack of a hydroxyl group on benzoyl chloride, typically facilitated by a base. numberanalytics.com

Table 3: Computed Relative Energies of Mannose Oxocarbenium Ion Conformers

| Donor Protecting Groups | Conformer | Relative Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,3,4,6-Tetra-O-benzoyl | 4H3 | 0.0 | nih.gov |

| 2,3,4,6-Tetra-O-benzoyl | B2,5 | +1.2 | nih.gov |

| 2,3-Acetonide, 4,6-Di-O-benzoyl | 4H3 | +1.9 | nih.gov |

| 2,3-Acetonide, 4,6-Di-O-benzoyl | B2,5 | 0.0 | nih.gov |

Data derived from DFT calculations (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)) for different mannosyl donors. Lower energy indicates a more stable conformation.

This table is interactive. Click on the headers to sort.

Prediction of Stereoselectivity in Glycosylation Reactions

Predicting the stereochemical outcome (α or β) of glycosylation reactions is a major challenge in carbohydrate chemistry. chemrxiv.orgchemrxiv.org Recent advances have utilized machine learning algorithms to create models that can accurately predict stereoselectivity. bath.ac.uknih.govrsc.org

These models are trained on datasets of glycosylation reactions where the reactants (glycosyl donor, acceptor, catalyst, solvent) are described by a set of numerical descriptors. nih.govresearchgate.net These descriptors are often derived from quantum chemical calculations and quantify steric and electronic properties. bath.ac.ukresearchgate.net

For mannose derivatives, such models have been used to predict the influence of various factors, including temperature. nih.gov In one study involving a perbenzylated mannose electrophile, the model correctly predicted a temperature-dependent switch in selectivity. At low temperatures (-50 °C), the β-mannoside was the major product (63% β-selectivity), while at higher temperatures (30 °C), the reaction became highly α-selective (98% α-selectivity). nih.gov This ability to predict how environmental factors and reagent choice steer the reaction outcome is crucial for synthetic planning. nih.govrsc.org

Table 4: Factors Influencing Glycosylation Stereoselectivity

| Factor Category | Specific Examples | Impact on Selectivity | Reference |

|---|---|---|---|

| Glycosyl Donor | Protecting groups (e.g., benzoyl), leaving group | Electronic and steric effects, neighboring group participation | chemrxiv.org |

| Glycosyl Acceptor | Steric hindrance, nucleophilicity | Affects transition state energy and geometry | nih.gov |

| Catalyst/Promoter | Lewis acids, Brønsted acids | Influences leaving group departure and reaction pathway | bath.ac.ukchemrxiv.org |

| Solvent | Polarity, coordinating ability | Can stabilize intermediates and participate in the reaction | nih.gov |

| Temperature | Reaction temperature | Can shift the selectivity between kinetic and thermodynamic control | nih.govchemrxiv.org |

This table is interactive. Click on the headers to sort.

Development and Validation of Force Fields for Benzoylated Carbohydrate Systems

The accuracy of molecular dynamics simulations relies heavily on the quality of the underlying force field (FF). nih.govnih.gov Developing force fields for carbohydrates (CarbFFs) is particularly challenging due to their conformational complexity, high polarity, and subtle stereoelectronic effects like the anomeric and exo-anomeric effects. nih.govnih.gov

For benzoylated carbohydrates like 1,2,3,6-tetra-O-benzoyl-α-D-mannopyranose, standard force fields may require refinement. The large, aromatic benzoyl groups introduce significant non-bonded interactions, including van der Waals and potential π-π stacking interactions, that are different from those in more commonly parameterized acetylated or native sugars. The parameterization process involves fitting the FF parameters (e.g., partial atomic charges, van der Waals terms, torsional parameters) to reproduce high-level quantum mechanics calculations and experimental data (e.g., crystal structures, NMR data). nih.govnih.gov

The validation of a force field is a critical step to ensure its reliability. nih.gov For carbohydrates, this involves testing the FF's ability to reproduce known conformational preferences (e.g., ring puckering), the dynamics of glycosidic linkages, and thermodynamic properties in solution. acs.orgnih.gov While many studies focus on general carbohydrate force fields, the specific challenges posed by bulky aromatic protecting groups necessitate dedicated parameterization and validation to achieve accurate simulations for benzoylated systems. acs.orgmdpi.com The development of polarizable force fields, such as Drude and AMOEBA, represents a frontier in the field, aiming to more accurately capture the complex electrostatic environment within these molecules. mdpi.comuchicago.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.